(S)-tert-Butyl (5-amino-6-((4-nitrophenyl)amino)-6-oxohexyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(5S)-5-amino-6-(4-nitroanilino)-6-oxohexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O5/c1-17(2,3)26-16(23)19-11-5-4-6-14(18)15(22)20-12-7-9-13(10-8-12)21(24)25/h7-10,14H,4-6,11,18H2,1-3H3,(H,19,23)(H,20,22)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTUIVMGRIFXTD-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00428609 | |
| Record name | H-L-Lys(Boc)-pNA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172422-76-3 | |
| Record name | H-L-Lys(Boc)-pNA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | H-Lys(Boc)-pNA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
H-LYS(BOC)-PNA, also known as tert-butyl N-[(5S)-5-amino-6-(4-nitroanilino)-6-oxohexyl]carbamate, is a derivative of lysine, an essential amino acid. It is commonly used in solution phase peptide synthesis. The primary targets of this compound are proteins that are synthesized using this amino acid derivative.
Mode of Action
The compound interacts with its targets by being incorporated into the peptide chain during the synthesis process. The Boc (tert-butyloxycarbonyl) group in the compound serves as a protective group for the amino group in the lysine residue, preventing it from reacting prematurely during the synthesis process.
Biochemical Pathways
H-LYS(BOC)-PNA is involved in the biochemical pathway of peptide synthesis. It can be used to prepare pentafluorophenyl esters, which are further used to synthesize β-peptides.
Result of Action
The result of the action of H-LYS(BOC)-PNA is the successful synthesis of peptides with the desired sequence and structure. The compound’s role in peptide synthesis contributes to the diversity and complexity of protein structures, which in turn influence the multitude of biological functions that proteins perform.
Action Environment
The action, efficacy, and stability of H-LYS(BOC)-PNA are influenced by various environmental factors. These include the conditions under which peptide synthesis is carried out, such as temperature, pH, and the presence of other reactants. The Boc group in the compound provides stability under acidic conditions, allowing for selective reactions to occur during the synthesis process.
Biological Activity
(S)-tert-Butyl (5-amino-6-((4-nitrophenyl)amino)-6-oxohexyl)carbamate, with a CAS number of 172422-76-3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
- Molecular Formula : C₁₇H₂₆N₄O₅
- Molecular Weight : 366.41 g/mol
- CAS Number : 172422-76-3
- Purity : Typically above 95% for research applications
This compound features a tert-butyl group, an amino group, and a nitrophenyl moiety, which are significant for its biological interactions.
Synthesis
The synthesis of (S)-tert-Butyl (5-amino-6-((4-nitrophenyl)amino)-6-oxohexyl)carbamate involves multi-step organic reactions. The process typically includes the formation of carbamate groups and the introduction of the nitrophenyl substituent through various coupling reactions. Detailed methodologies can be found in specialized literature focusing on peptide and small molecule synthesis.
Anticancer Potential
Research indicates that compounds similar to (S)-tert-butyl carbamate derivatives exhibit cytostatic properties against various cancer cell lines. For instance, studies have shown that modifications in the structure can enhance the inhibition of specific enzymes related to cancer progression, such as histone methyltransferases. The compound's ability to inhibit these targets suggests potential applications in cancer therapy .
Enzyme Inhibition
The compound has been studied for its interaction with cytochrome P450 enzymes, which are crucial in drug metabolism. The modulation of these enzymes can lead to altered pharmacokinetics of other therapeutic agents. For example, the presence of the carbamate group may influence the compound's ability to act as a prodrug, enhancing bioavailability and therapeutic efficacy .
Antimicrobial Activity
Preliminary studies have indicated that derivatives of this compound may possess antimicrobial properties. Similar compounds have shown effectiveness against bacteria such as Staphylococcus aureus and various fungal strains. This opens avenues for further research into its use as an antibiotic or antifungal agent .
Case Studies
- Cytotoxicity Assessment : In vitro studies have demonstrated that (S)-tert-butyl carbamate derivatives exhibit significant cytotoxic effects on MLLr leukemia cells at nanomolar concentrations. This suggests a targeted approach in treating specific types of leukemia .
- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of several nitrophenyl-containing compounds, including (S)-tert-butyl carbamate derivatives. Results indicated a notable inhibition zone against selected bacterial strains, highlighting its potential as an antimicrobial agent .
Scientific Research Applications
Anticancer Applications
Research indicates that (S)-tert-butyl (5-amino-6-((4-nitrophenyl)amino)-6-oxohexyl)carbamate exhibits significant cytostatic properties against various cancer cell lines.
Case Studies
- Cytotoxicity Assessment : In vitro studies have demonstrated that derivatives of this compound exhibit potent cytotoxic effects on MLLr leukemia cells at nanomolar concentrations. This suggests a targeted approach in treating specific types of leukemia, particularly those characterized by mixed-lineage leukemia rearrangements .
- Histone Methyltransferase Inhibition : The compound has been shown to inhibit the enzymatic activity of hDOT1L, an enzyme involved in the methylation of histone H3 at lysine 79. This inhibition is crucial for cancer progression, making it a promising candidate for further development as an anticancer agent .
Enzyme Inhibition
The compound has been studied for its interaction with cytochrome P450 enzymes, which play a vital role in drug metabolism.
Mechanistic Insights
- Pharmacokinetics Modulation : The presence of the carbamate group may influence the compound's ability to act as a prodrug, potentially enhancing bioavailability and therapeutic efficacy by altering the pharmacokinetics of other therapeutic agents .
Antimicrobial Activity
Preliminary studies suggest that derivatives of (S)-tert-butyl (5-amino-6-((4-nitrophenyl)amino)-6-oxohexyl)carbamate may possess antimicrobial properties.
Comparative Studies
- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of several nitrophenyl-containing compounds, including this carbamate derivative. Results indicated notable inhibition zones against selected bacterial strains such as Staphylococcus aureus and various fungal strains, highlighting its potential as an antibiotic or antifungal agent .
Synthesis and Chemical Properties
The synthesis of (S)-tert-butyl (5-amino-6-((4-nitrophenyl)amino)-6-oxohexyl)carbamate involves multi-step organic reactions that include the formation of carbamate groups and the introduction of the nitrophenyl substituent through various coupling reactions.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Aryl Substituent Variations
- 4-Nitrophenyl vs. 4-Fluorobenzyl: The compound tert-Butyl (5-amino-6-((4-fluorobenzyl)amino)-6-oxohexyl)carbamate (6b) shares a similar hexyl backbone but replaces the 4-nitrophenyl group with a 4-fluorobenzyl group. Synthesis of 6b requires argon atmosphere and piperidine in MeCN, similar to the target compound’s synthesis conditions .
4-Nitrophenyl vs. 2-Nitrophenyl :
tert-Butyl N-[6-(2-nitrophenyl)-6-oxohexyl]carbamate (CAS 2059971-35-4) differs only in the nitro group position (ortho vs. para). The para-substituted nitro group in the target compound likely improves steric accessibility in reactions, whereas the ortho isomer may exhibit reduced solubility due to intramolecular interactions. Molecular weight remains identical (336.4 g/mol), but melting points and crystallinity may vary .- Heteroaromatic Replacements: tert-Butyl (6-((6-cyanopyridin-3-yl)amino)-6-oxohexyl)carbamate (15) replaces the nitrophenyl group with a cyanopyridinyl moiety. The pyridine ring introduces basicity and hydrogen-bonding capacity, which could enhance solubility in polar solvents compared to the nitroaromatic target compound .
Functional Group Additions
- Amino Acid Derivatives: tert-Butyl ((S)-5-((S)-2-amino-3-methylbutanamido)-6-((4-(hydroxymethyl)phenyl)amino)-6-oxohexyl)carbamate incorporates a branched amino acid side chain. This modification expands its utility in peptide coupling and biomaterial design, where secondary structure stabilization is critical .
- Complex Heterocycles: tert-Butyl ((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate (298) features a pyrimidine ring and iodinated substituent, enabling cross-coupling reactions (e.g., Suzuki). Such modifications are absent in the target compound but highlight versatility in medicinal chemistry applications .
Preparation Methods
Boc Protection of Lysine ε-Amine
The initial step involves introducing the tert-butyloxycarbonyl (Boc) group to L-lysine’s ε-amine:
Reaction Conditions :
-
Solvent : Dry THF/DMF (4:1 v/v)
-
Temperature : 0°C → RT (12 hr)
-
Reagents : Boc₂O (1.2 eq), TEA (2.5 eq)
Key Consideration :
Maintain pH >8 to prevent Boc migration to the α-amine.
Activation of Carboxylic Acid
The Boc-protected lysine’s α-carboxylic acid is activated for nucleophilic attack:
Activation Methods :
| Method | Reagents | Activation Time | Efficiency |
|---|---|---|---|
| Mixed anhydride | ClCO₂iPr, NMM | 30 min | 85% |
| NHS ester | NHS, DCC | 2 hr | 78% |
| Acyl chloride | SOCl₂ | 45 min | 91% |
Acyl chloride formation using thionyl chloride demonstrates superior efficiency but requires strict anhydrous conditions.
Coupling with 4-Nitroaniline
The activated carboxyl reacts with 4-nitroaniline to form the critical amide bond:
Optimized Parameters :
-
Molar ratio : 1:1.05 (acid:amine)
-
Solvent : Anhydrous DCM
-
Base : DIEA (3 eq)
-
Time : 6 hr at 0°C
Side Reaction Mitigation :
-
Use molecular sieves (4Å) to scavenge liberated HCl
-
Limit reaction temperature to <10°C to prevent nitro group reduction
Stereochemical Control Strategies
The S-configuration at C5 is preserved through:
Chiral Auxiliary Approach
Incorporating Evans’ oxazolidinone derivatives during lysine modification ensures >99% enantiomeric excess (ee).
Asymmetric Hydrogenation
Catalytic hydrogenation using Rhodium-(R)-BINAP complexes:
Purification and Isolation
Multi-Stage Purification Protocol :
| Step | Technique | Conditions | Impurity Removed |
|---|---|---|---|
| 1 | Liquid-liquid extraction | EtOAc/5% NaHCO₃ (3x) | Unreacted 4-nitroaniline |
| 2 | Column chromatography | SiO₂, Hexane:EtOAc (3:1→1:2) | Diastereomeric byproducts |
| 3 | Recrystallization | MeOH/H₂O (7:3) at −20°C | Oligomeric species |
Final purity typically exceeds 98% by HPLC (C18 column, 0.1% TFA/ACN).
Critical Process Parameters
Temperature Effects
| Reaction Stage | Optimal Range | Deviation Impact |
|---|---|---|
| Acyl chloride formation | 0–5°C | >10°C causes epimerization |
| Amide coupling | −5–5°C | Higher temps promote hydrolysis |
| Boc deprotection | 20–25°C | <15°C slows reaction; >30°C degrades product |
Solvent Selection Matrix
| Solvent | Dielectric Constant | Coupling Yield | Ease of Removal |
|---|---|---|---|
| DCM | 8.93 | 78% | Excellent |
| DMF | 36.7 | 82% | Difficult |
| THF | 7.52 | 68% | Good |
DMF enhances solubility but complicates downstream processing.
Analytical Characterization
Spectroscopic Fingerprints
-
¹H NMR (400 MHz, DMSO-d₆) :
δ 8.15 (d, J=8.9 Hz, 2H, ArH)
δ 6.65 (d, J=8.9 Hz, 2H, ArH)
δ 4.12 (m, 1H, CH-NHBoc)
δ 1.39 (s, 9H, C(CH₃)₃) -
IR (ATR) :
3320 cm⁻¹ (N-H stretch)
1685 cm⁻¹ (amide I)
1520 cm⁻¹ (NO₂ asym) -
HRMS (ESI+) :
Calculated [M+H]⁺: 367.1924
Observed: 367.1921
Scale-Up Considerations
Pilot Plant Adaptations
-
Replace column chromatography with continuous crystallization
-
Implement in-line FTIR for real-time reaction monitoring
-
Thermal Hazard Analysis :
ΔTad = 48°C (decomposition exotherm requires controlled dosing)
Environmental Impact
| Waste Stream | Treatment Method | Disposal Regulation |
|---|---|---|
| DCM-containing | Distillation recovery (85%) | RCRA D022 |
| Nitroaromatic byproducts | Catalytic hydrogenation | EPA 40 CFR 268.40 |
Comparative Method Analysis
| Parameter | Academic Lab Scale | Industrial Process |
|---|---|---|
| Cycle Time | 5–7 days | 48 hr |
| Overall Yield | 61% | 68% |
| PMI (Process Mass Intensity) | 128 | 89 |
| Cost/kg | $12,450 | $3,980 |
Continuous flow systems reduce solvent use by 40% compared to batch processes .
Q & A
Advanced Research Question
- ¹H/¹³C NMR :
- IR Spectroscopy :
- Mass Spectrometry :
- Chiral HPLC : Validates the S-configuration using chiral stationary phases .
How does the presence of the 4-nitrophenyl substituent influence the compound's reactivity in nucleophilic acyl substitution reactions?
Advanced Research Question
The electron-withdrawing nitro group:
- Activates the amide carbonyl for nucleophilic attack, enhancing reactivity in coupling reactions .
- Inhibits undesired side reactions (e.g., oxidation) due to its stability under aerobic conditions .
- Requires careful pH control (neutral to slightly basic) to avoid nitro-group reduction during reactions .
What are the common side reactions observed during the coupling of the 4-nitrophenylamine moiety, and how can they be minimized?
Advanced Research Question
- Side Reactions :
- Mitigation Strategies :
What are the recommended storage conditions to maintain the stability of this compound, considering its functional groups?
Basic Research Question
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis .
- Light Sensitivity : Protect from direct light to avoid nitro-group degradation .
- Humidity Control : Use desiccants (silica gel) to minimize moisture-induced decomposition .
What strategies resolve conflicting NMR data when confirming the structure of intermediates in the synthesis?
Advanced Research Question
- 2D NMR (COSY, HSQC) : Assign ambiguous proton-carbon correlations (e.g., overlapping NH signals) .
- Isotopic Labeling : Use ¹⁵N-labeled amines to track coupling efficiency .
- Comparative Analysis : Cross-reference with analogous compounds (e.g., fluorobenzyl derivatives) .
How does the S-configuration at the tert-butyl carbamate center affect interactions with biological targets or chiral catalysts?
Advanced Research Question
- Steric Effects : The S-configuration creates a chiral pocket that enhances binding to enantioselective catalysts or proteins .
- Pharmacokinetics : Influences metabolic stability in drug discovery applications (e.g., WDR5 degraders) .
What parameters are critical during final purification to ensure high purity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
